molecular formula C10H18ClNO2 B13952993 tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate

Cat. No.: B13952993
M. Wt: 219.71 g/mol
InChI Key: DWHRELWPCJMUSK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of azetidine derivatives with 2-chloroethyl reagents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is known to impart stability and bioactivity to pharmaceutical compounds, making it a valuable scaffold for developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the azetidine ring can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which provides distinct reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with other similar compounds. Additionally, the chloroethyl group can enhance the compound’s bioactivity and stability, making it a valuable candidate for various applications .

Biological Activity

Tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H16ClN2O2
  • Molecular Weight : Approximately 204.69 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and a chloroethyl substituent, which contribute to its reactivity and interaction with biological targets.

The mechanism of action of this compound primarily involves:

  • Covalent Bond Formation : The chloroethyl group can react with nucleophilic sites on proteins or nucleic acids, leading to structural modifications that can alter their function.
  • Receptor Interaction : The azetidine ring may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

The azetidine ring structure may enhance membrane permeability, allowing the compound to exert antimicrobial effects against various bacterial strains. Studies suggest that it could be effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.

Neuroprotective Effects

Preliminary studies indicate that the compound might possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Anticancer Potential

The ability of this compound to form covalent bonds with cellular targets suggests potential applications in cancer therapy. The compound may induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B Reported neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function.
Study C Found that the compound induced apoptosis in human cancer cell lines (e.g., HeLa cells), with an IC50 value of 15 µM.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azetidine ring.
  • Introduction of the chloroethyl group via alkylation reactions.
  • Esterification to yield the final product.

Researchers are also exploring derivatives of this compound to enhance its biological activity and selectivity for specific targets .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3

InChI Key

DWHRELWPCJMUSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCl

Origin of Product

United States

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